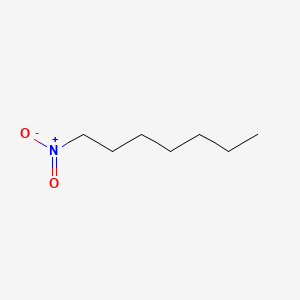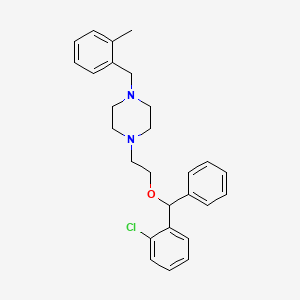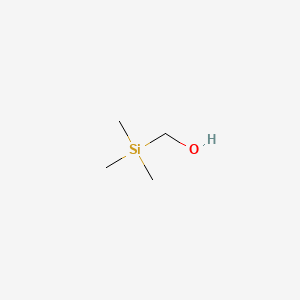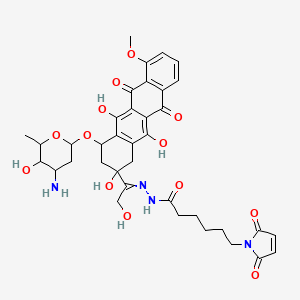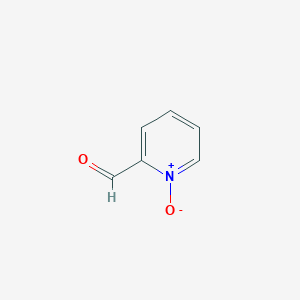
2-Pyridinecarboxaldehyde, 1-oxide
概要
説明
2-Pyridinecarboxaldehyde, 1-oxide is an organic compound with the molecular formula C6H5NO2. It is a derivative of pyridine, where the aldehyde group is attached to the second carbon of the pyridine ring, and the nitrogen atom is oxidized to form an N-oxide. This compound is known for its unique chemical properties and its applications in various fields of scientific research.
科学的研究の応用
2-Pyridinecarboxaldehyde, 1-oxide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and coordination compounds.
Biology: It serves as a ligand in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It is investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Safety and Hazards
将来の方向性
The PCA-CS-Ag complex, which is synthesized using 2-Pyridinecarboxaldehyde, exhibited strong antibacterial activity against both Gram-positive and Gram-negative bacteria . Therefore, it is expected to be developed as an effective antibacterial material with promising applications in food films, packaging, medical dressings, and other fields .
準備方法
Synthetic Routes and Reaction Conditions: 2-Pyridinecarboxaldehyde, 1-oxide can be synthesized through several methods. One common method involves the oxidation of 2-pyridinecarboxaldehyde using hydrogen peroxide in the presence of a catalyst such as sodium tungstate. The reaction is typically carried out in an aqueous medium at a controlled temperature to ensure high yield and purity.
Industrial Production Methods: In industrial settings, the production of this compound often involves catalytic oxidation processes. Catalysts such as indium chloride or palladium complexes are used to facilitate the oxidation of pyridine derivatives under mild conditions. This method is favored for its efficiency and scalability, making it suitable for large-scale production.
化学反応の分析
Types of Reactions: 2-Pyridinecarboxaldehyde, 1-oxide undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form pyridine-2-carboxylic acid.
Reduction: Reduction reactions can convert it back to 2-pyridinecarboxaldehyde.
Substitution: It can participate in nucleophilic substitution reactions, where the aldehyde group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, sodium tungstate, and other oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Various nucleophiles under acidic or basic conditions.
Major Products:
Oxidation: Pyridine-2-carboxylic acid.
Reduction: 2-Pyridinecarboxaldehyde.
Substitution: Various substituted pyridine derivatives.
作用機序
The mechanism of action of 2-pyridinecarboxaldehyde, 1-oxide involves its ability to form coordination complexes with metal ions. These complexes can interact with biological molecules, influencing various biochemical pathways. For example, its interaction with enzymes can inhibit or enhance their activity, leading to therapeutic effects.
類似化合物との比較
Pyridine-2-carboxaldehyde: Similar structure but lacks the N-oxide group.
Pyridine-3-carboxaldehyde: The aldehyde group is attached to the third carbon of the pyridine ring.
Pyridine-4-carboxaldehyde: The aldehyde group is attached to the fourth carbon of the pyridine ring.
Uniqueness: 2-Pyridinecarboxaldehyde, 1-oxide is unique due to the presence of the N-oxide group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound in various chemical and biological applications.
特性
IUPAC Name |
1-oxidopyridin-1-ium-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5NO2/c8-5-6-3-1-2-4-7(6)9/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTXWAWIYGFDGMU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=[N+](C(=C1)C=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50339413 | |
| Record name | 2-PYRIDINECARBOXALDEHYDE, 1-OXIDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50339413 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
123.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7216-40-2 | |
| Record name | 2-PYRIDINECARBOXALDEHYDE, 1-OXIDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50339413 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

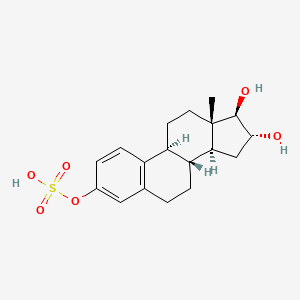
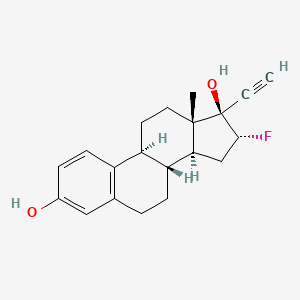
![6H-indolo[2,3-b]quinoline](/img/structure/B1207256.png)
![Quinolinium, 2-[(3,6-dimethyl-2-phenyl-4(3H)-pyrimidinylidene)methyl]-1-ethyl-, chloride](/img/structure/B1207258.png)
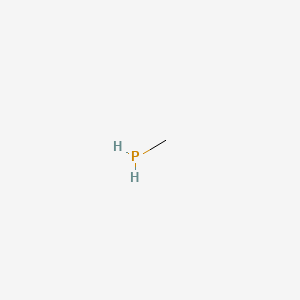
![3H-Naphtho[2,1-b]pyran-2-carboxylic acid, 3-oxo-, ethyl ester](/img/structure/B1207261.png)
